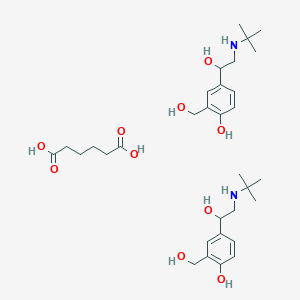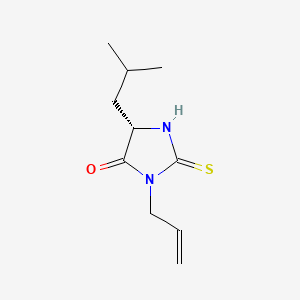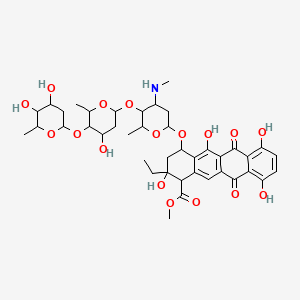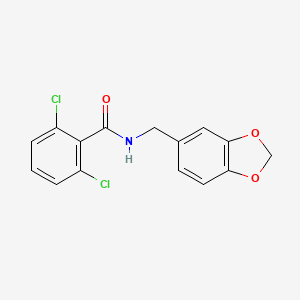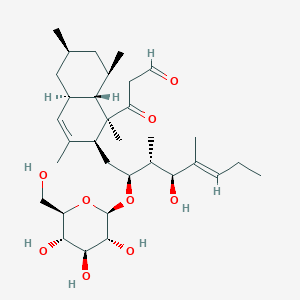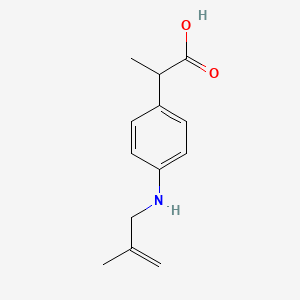
Alminoprofen
Übersicht
Beschreibung
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylpropionic acid class . It is used as an analgesic for rheumatism .
Synthesis Analysis
This compound has been synthesized as water-soluble this compound-conjugated Silicon Quantum Dots (Si-QDs), referred to as Ap-Si . The synthesis involved slightly different purification processes for two batches of Ap-Si .Molecular Structure Analysis
The molecular formula of this compound is C13H17NO2 . It has a molar mass of 219.284 g/mol . The structure of this compound includes a phenylpropionic acid group .Chemical Reactions Analysis
This compound has been found to possess both antiphospholipase A2 (PLA2) activity and anti-cycloxygenase (COX) activity . The PLA2 targeted by this compound is likely the secretory phospholipase A2 (sPLA2), while the COX targeted is the COX-2 .Physical And Chemical Properties Analysis
This compound is a member of the phenylpropionic acid class of chemical substances . Its physiochemical characteristics include a molecular weight of 219.284 and a monoisotopic mass of 219.125928791 .Wissenschaftliche Forschungsanwendungen
Biomedizinische Bildgebung
Alminoprofen wurde hinsichtlich seines Potenzials in der biomedizinischen Bildgebung durch die Synthese von This compound-konjugierten Silizium-Quantenpunkten (Ap-Si-QDs) untersucht . Diese Quantenpunkte sind weniger toxisch als herkömmliche Cadmium-basierte QDs und bieten die Möglichkeit, als biologische Fluoreszenzmarker eingesetzt zu werden. Die Konjugation mit this compound könnte potenziell nachteilige Wechselwirkungen mit Zellen reduzieren und gleichzeitig die medizinischen Wirkungen, wie z. B. die Hemmung des COX-2-Enzyms, erhalten .
Arzneimittel-Abgabesysteme
Die gleichen Eigenschaften, die Ap-Si-QDs für die Bildgebung geeignet machen, machen sie auch vielversprechend für Arzneimittel-Abgabesysteme . Die Biokompatibilität und reduzierte Zytotoxizität dieser konjugierten Quantenpunkte könnten eine effektivere Abgabe von this compound ermöglichen, insbesondere bei der gezielten Behandlung von entzündlichen Erkrankungen mit minimalen Nebenwirkungen .
Antikrebsanwendungen
Als nichtsteroidales Antirheumatikum (NSAR) wird this compound hauptsächlich wegen seiner entzündungshemmenden Eigenschaften eingesetzt. Forschungen haben gezeigt, dass this compound, wenn es mit Si-QDs konjugiert ist, seine Fähigkeit behält, das COX-2-Enzym zu hemmen, das für den Entzündungsprozess von entscheidender Bedeutung ist . Dies eröffnet Möglichkeiten für die Entwicklung neuer Formulierungen, die die Wirksamkeit des Medikaments verbessern und den Dosierungsbedarf reduzieren könnten.
Analgetische Anwendungen
Die analgetischen Eigenschaften von this compound sind gut dokumentiert, und sein Einsatz als Schmerzmittel bei Erkrankungen wie Rheuma ist etabliert . Die Integration mit Si-QDs könnte potenziell zu neuartigen Analgetika führen, die Schmerzlinderung mit einem geringeren Risiko für ulzerogene Wirkungen bieten, was eine häufige Nebenwirkung vieler NSAR ist .
Reduktion der Zytotoxizität
Der innovative Ansatz, this compound mit Si-QDs zu konjugieren, hat sich als "Silizium-Medikament" erwiesen, das weniger toxisch ist als sowohl die Kontroll-Si-QD als auch das Originalmedikament . Dies deutet darauf hin, dass this compound neu formuliert werden könnte, um seine allgemeine Zytotoxizität zu reduzieren, wodurch es für die Langzeitverwendung sicherer wird.
Pharmazeutische Medikamentenentwicklung
Die Forschung zu this compound-konjugierten Si-QDs stellt ein breiteres Potenzial für die pharmazeutische Medikamentenentwicklung dar . Durch die Anlagerung von Medikamenten an biokompatible Träger wie Si-QDs ist es möglich, funktionelle Pharmazeutika mit verbesserten Eigenschaften zu schaffen, wie z. B. gezielte Abgabe, reduzierte Nebenwirkungen und verbesserte Stabilität.
Rheumabehandlung
This compound wird traditionell als Analgetikum bei Rheuma eingesetzt. Die Konjugation mit Si-QDs könnte die Leistung des Medikaments bei der Behandlung rheumatischer Erkrankungen verbessern, indem sie seine entzündungshemmenden und analgetischen Wirkungen verstärkt und gleichzeitig potenzielle Nebenwirkungen minimiert .
Potenzial bei neurodegenerativen Erkrankungen
Obwohl es nicht direkt mit this compound zusammenhängt, hat die Forschung zu Ibuprofen-Arzneimittel-Hybriden das Potenzial von NSAR aufgezeigt, eine Rolle bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer zu spielen . Dies deutet darauf hin, dass weitere Forschungen zu this compound neue Anwendungen in diesem Bereich aufdecken könnten, insbesondere bei der Entwicklung von Hybridarzneimitteln, die mehrere biologische Funktionen ansprechen.
Wirkmechanismus
Target of Action
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets Phospholipase A2 (PLA2) and Cyclooxygenase (COX) . These enzymes play crucial roles in the inflammatory response. PLA2 catalyzes the release of arachidonic acid from phospholipids, which is then metabolized by COX enzymes to produce prostaglandins, potent mediators of inflammation .
Mode of Action
This compound interacts with its targets (PLA2 and COX) by inhibiting their activities This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting PLA2 and COX, this compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain.
Pharmacokinetics
As an nsaid, it is expected to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the drug’s bioavailability, efficacy, and potential for side effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can decrease the inflammatory response at the cellular level . This leads to a reduction in symptoms such as pain, swelling, and fever commonly associated with inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels, temperature, and the presence of other substances can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, the patient’s physiological state, including liver and kidney function, can also impact the drug’s pharmacokinetics and overall effectiveness .
Biochemische Analyse
Biochemical Properties
Alminoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Additionally, this compound can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular redox balance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with COX enzymes. This compound binds to the active site of COX-1 and COX-2, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in prostaglandin levels, which in turn reduces inflammation and pain. Additionally, this compound may modulate the expression of genes involved in inflammatory pathways, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound may lead to adaptive changes in cellular function, such as alterations in enzyme activity and gene expression . These temporal effects are important considerations in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as gastrointestinal irritation, renal impairment, and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . The primary enzymes involved in this compound metabolism are cytochrome P450 enzymes, which catalyze the oxidation of this compound to its metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, such as albumin, which facilitates its distribution in the bloodstream . This compound is also distributed to various tissues, including the synovial fluid, where it exerts its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with COX enzymes . This compound does not require specific targeting signals or post-translational modifications for its activity. Its localization in the cytoplasm allows it to effectively inhibit COX enzymes and reduce prostaglandin synthesis .
Eigenschaften
IUPAC Name |
2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLBGOJWPEVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865968 | |
| Record name | (+/-)-Alminoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39718-89-3 | |
| Record name | Alminoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alminoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alminoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Alminoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alminoprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMINOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



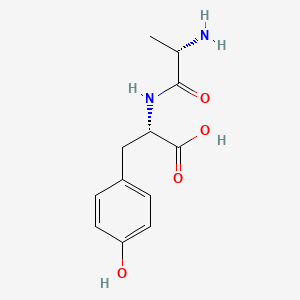



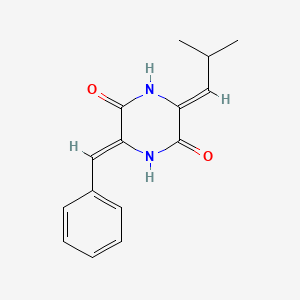
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)

